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Compound of Interest

Compound Name: 4,4,4-Trifluoro-3-oxobutanoic acid

CAS No.: 400-36-2

Cat. No.: B1600637

Get Quote

4,4,4-Trifluoro-3-oxobutanoic acid, also known as trifluoroacetoacetic acid, is a bifunctional

organofluorine compound that has garnered significant interest within the scientific community,

particularly in the fields of organic synthesis and drug development.[1] Its structure, which

incorporates a carboxylic acid, a ketone, and a highly electronegative trifluoromethyl (CF₃)

group, imparts a unique and powerful reactivity profile.[1] This guide, intended for researchers,

scientists, and medicinal chemists, provides a comprehensive overview of its core chemical

properties, explores the causality behind its reactivity, and details its application as a versatile

building block for constructing complex molecular architectures, especially within

pharmaceutical contexts.

Core Physicochemical Properties and Structural
Analysis
The unique chemical behavior of 4,4,4-Trifluoro-3-oxobutanoic acid stems directly from its

molecular structure. The presence of the three fluorine atoms creates a profound electron-

withdrawing effect that propagates throughout the molecule, influencing its acidity, reactivity,

and conformational preferences.
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Physical and Chemical Data Summary
The fundamental properties of 4,4,4-Trifluoro-3-oxobutanoic acid are summarized below.

These values provide a quantitative baseline for its handling and use in experimental settings.

Property Value Source

CAS Number 400-36-2 [1][2]

Molecular Formula C₄H₃F₃O₃ [2]

Molecular Weight 156.06 g/mol [2][3]

Density ~1.5 g/cm³ [3][4]

Boiling Point 189.6 ± 40.0 °C at 760 mmHg [3]

Flash Point 68.5 ± 27.3 °C [3]

IUPAC Name
4,4,4-trifluoro-3-oxobutanoic

acid
[2]

Synonyms

Trifluoroacetoacetic acid,

4,4,4-Trifluoro-3-oxobutyric

acid

[1][2]

The Influence of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is the cornerstone of this molecule's distinct properties. Its

intense inductive effect (-I effect) significantly increases the electrophilicity of the adjacent

carbonyl carbon and enhances the acidity of the α-protons on the methylene bridge. This

electronic influence is a recurring theme that dictates the compound's reactivity in nearly all

transformations.

Caption: Inductive effect of the CF₃ group in 4,4,4-Trifluoro-3-oxobutanoic acid.

Keto-Enol Tautomerism: A Stabilized Equilibrium
Like other β-dicarbonyl compounds, 4,4,4-Trifluoro-3-oxobutanoic acid exists as an

equilibrium mixture of its keto and enol tautomers. However, the powerful electron-withdrawing

nature of the CF₃ group significantly shifts this equilibrium towards the enol form.[5][6] This
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stabilization arises from the formation of a conjugated system and an intramolecular hydrogen

bond, creating a stable six-membered ring. The increased stability of the enol tautomer is a

critical aspect of its chemistry, as it dictates which form preferentially reacts under various

conditions.[5]

Caption: Keto-enol tautomerism of 4,4,4-Trifluoro-3-oxobutanoic acid.

Note: The placeholder images in the DOT script above should be replaced with actual chemical

structure images for a final document.

Chemical Reactivity and Synthetic Applications
The trifunctional nature of this molecule provides three primary sites for chemical modification:

the carboxylic acid, the ketone, and the active methylene group. This versatility makes it a

valuable precursor in organic synthesis.[7]

Reactions at the Carboxylic Acid
The carboxylic acid moiety undergoes standard transformations such as esterification. The

ethyl ester, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), is a particularly common and

commercially available derivative used extensively in synthesis.[8][9]

Reactions Involving the Active Methylene Group
The protons of the central CH₂ group are highly acidic due to the electron-withdrawing effects

of both the adjacent trifluoroacetyl and carboxyl groups. This allows for easy deprotonation to

form a stabilized enolate, which is a potent nucleophile.[10] This enolate can participate in a

wide range of C-C bond-forming reactions, including alkylations and condensations.

Condensation Reactions for Heterocycle Synthesis
A major application of this compound and its esters is in the synthesis of fluorinated

heterocyclic systems. The 1,3-dicarbonyl arrangement is perfectly suited for condensation

reactions with binucleophilic reagents like hydrazines, ureas, or amidines. These reactions

provide direct routes to valuable scaffolds in medicinal chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/229103894_Keto-enol_and_enol-enol_tautomerism_in_trifluoromethyl-b-diketones
https://www.benchchem.com/product/b1600637/docs?utm_src=pdf-body#introduction-the-significance-of-a-fluorinated-synthon
https://pdf.benchchem.com/44/4_Oxobutanoic_Acid_A_Versatile_Precursor_in_Organic_Synthesis.pdf
https://www.pharmaffiliates.com/en/372-31-6-ethyl-4-4-4-trifluoroacetoacetate-pa270019754.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4_4_4-trifluoroacetoacetate
https://www.researchgate.net/publication/237066189_Unusual_transformations_of_lithium_enolate_of_ethyl_444-trifluoro-3-oxobutanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600637?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Case Study: Synthesis of Fluorinated 2-Thiouracil
Analogs
The utility of this synthon is well-demonstrated in the synthesis of pharmaceutically relevant

molecules. For example, ethyl 4,4,4-trifluoroacetoacetate is a key precursor for creating

fluorinated 2-thiouracil analogs, which have been investigated as potential antithyroid agents.

[8]

The general workflow for such a synthesis involves the condensation of the β-ketoester with

thiourea. The electron-withdrawing CF₃ group facilitates the cyclization and dehydration steps,

leading to the formation of the target heterocycle.

Ethyl 4,4,4-Trifluoroacetoacetate
(ETFAA)

Condensation Reaction

Thiourea

Cyclization & Dehydration
(Base or Acid Catalyzed) Fluorinated 2-Thiouracil Analog

Click to download full resolution via product page

Caption: Synthetic workflow for fluorinated 2-thiouracil analogs using ETFAA.

Experimental Protocol: Representative Synthesis
While protocols for the free acid are less common, the following illustrates a general procedure

for a condensation reaction using its widely available ethyl ester, ETFAA. This protocol is

representative of the methodologies used to construct heterocyclic frameworks.

Objective: Synthesis of a substituted pyrimidine via condensation.

Materials:

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

Thiourea (1.1 eq)
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Sodium ethoxide (1.1 eq)

Anhydrous Ethanol (solvent)

Hydrochloric acid (for neutralization)

Standard laboratory glassware for reflux and workup

Procedure:

Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving sodium

metal in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen) in a round-bottom

flask equipped with a reflux condenser and magnetic stirrer.

Addition of Reagents: To the sodium ethoxide solution, add thiourea and stir until it is fully

dissolved.

Initiation of Condensation: Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the solution at

room temperature. An exothermic reaction may be observed.

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6

hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer

Chromatography).

Workup and Isolation:

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Dissolve the resulting residue in water.

Carefully neutralize the solution with dilute hydrochloric acid until precipitation of the

product is complete.

Collect the solid product by vacuum filtration.

Wash the solid with cold water and dry under vacuum.
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Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield the pure heterocyclic compound.

Self-Validation: The success of the synthesis can be validated through standard analytical

techniques. The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F

NMR, and Mass Spectrometry, comparing the obtained data with expected values.[9][11] The

melting point of the purified solid should also be sharp and consistent with literature values, if

available.

Safety and Handling
4,4,4-Trifluoro-3-oxobutanoic acid and its derivatives are reactive chemicals that require

careful handling in a well-ventilated area, preferably a fume hood.[3]

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-

resistant gloves, and safety goggles or a face shield.

Incompatibilities: Avoid contact with strong bases, strong acids, and strong reducing agents.

[12] Some related compounds are reported to react violently with water.

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from

sources of ignition.[3][12]

Always consult the specific Safety Data Sheet (SDS) for the compound before use.[12][13]

Conclusion
4,4,4-Trifluoro-3-oxobutanoic acid is more than a simple carboxylic acid; it is a highly

activated and versatile synthetic building block. The profound electronic influence of the

trifluoromethyl group governs its reactivity, stabilizes its enol tautomer, and provides a powerful

tool for introducing fluorine into complex molecules. For scientists in drug discovery and

organic synthesis, understanding the nuanced chemical properties of this compound opens the

door to the efficient construction of novel, fluorinated carbocyclic and heterocyclic structures

with significant potential for biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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